![molecular formula C11H8N2O2 B577660 [2,4'-Bipiridina]-6-ácido carboxílico CAS No. 1214327-06-6](/img/structure/B577660.png)

[2,4'-Bipiridina]-6-ácido carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

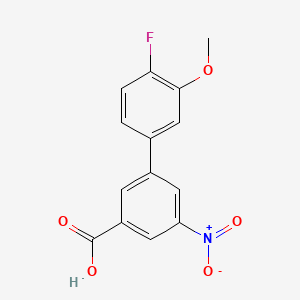

[2,4’-Bipyridine]-6-carboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the carboxylic acid group at the 6-position of the bipyridine structure imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

[2,4’-Bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mecanismo De Acción

Target of Action

Bipyridine compounds are often used as ligands in coordination chemistry , suggesting that 2,4’-Bipyridine-6-carboxylic acid may interact with metal ions or other molecules in biological systems.

Mode of Action

It is known that the nitrogen atoms in the bipyridine structure can facilitate the accommodation of larger carboxylic acids, leading to higher conformational flexibility compared to other bipyridine compounds . This suggests that 2,4’-Bipyridine-6-carboxylic acid may interact with its targets in a flexible manner, potentially leading to various biochemical effects.

Result of Action

It is known that changes to the coordination environment near the active site of similar compounds can have a large impact on the efficiency of water oxidation catalysis . This suggests that 2,4’-Bipyridine-6-carboxylic acid may have potential applications in catalysis or other chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4’-Bipyridine-6-carboxylic acid. For instance, the critical relative humidity for the interconversion of anhydrate and hydrate forms of similar bipyridine compounds is at 35% at room temperature . This suggests that humidity and temperature could affect the stability and activity of 2,4’-Bipyridine-6-carboxylic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

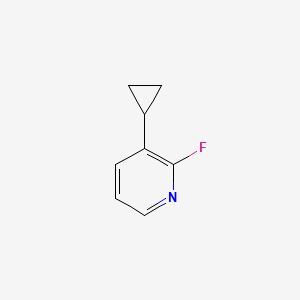

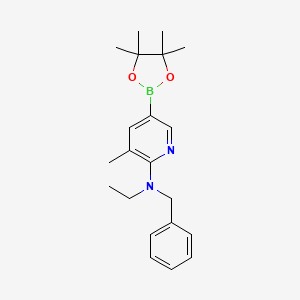

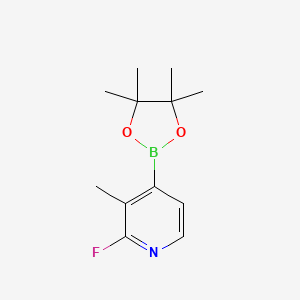

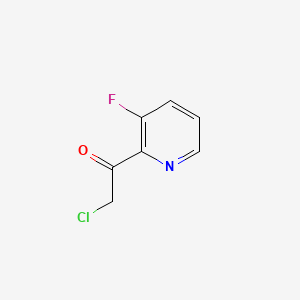

The synthesis of [2,4’-Bipyridine]-6-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of [2,4’-Bipyridine]-6-carboxylic acid often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

[2,4’-Bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form more reactive intermediates.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Halogenated derivatives and strong bases or acids are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications.

Comparación Con Compuestos Similares

Similar Compounds

2,2’-Bipyridine: A symmetrical isomer with two pyridine rings connected at the 2-position.

4,4’-Bipyridine: Another symmetrical isomer with the connection at the 4-position.

2,3’-Bipyridine: An asymmetrical isomer with the connection at the 2- and 3-positions.

Uniqueness

[2,4’-Bipyridine]-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its ability to form hydrogen bonds and coordinate with metal ions. This makes it a versatile building block for the synthesis of complex molecules and materials with specific properties.

Propiedades

IUPAC Name |

6-pyridin-4-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFMXDDGOPFNDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673538 |

Source

|

| Record name | [2,4'-Bipyridine]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214327-06-6 |

Source

|

| Record name | [2,4'-Bipyridine]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)